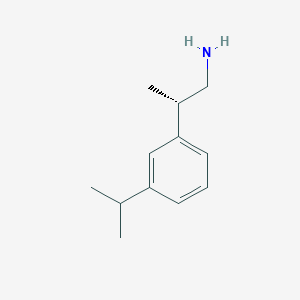
N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CFA-1, and it has been synthesized using different methods.
Applications De Recherche Scientifique
Unsaturated Dicarbonyl Products from Furan Derivatives
- Photo-Oxidation of Furan Compounds : A study demonstrates the application of specific derivatisation techniques to quantify unsaturated dicarbonyl products from the photo-oxidation of furan and its derivatives. This research has environmental implications, as 1,4-dicarbonyls are significant oxidation products with potential atmospheric effects (Alvarez et al., 2009).
Chemical Characterization and Synthesis
- N,N'-Bisoxalamides in Catalysis : Research into N,N'-Bisoxalamides, compounds related to oxalamides, highlights their role in enhancing catalytic activity in Cu-catalyzed coupling reactions. This work suggests potential applications in synthetic chemistry, particularly in facilitating the coupling of aryl bromides with anilines and secondary amines (Bhunia et al., 2017).
Environmental and Analytical Applications
- Luminescent Metal-Organic Framework : A study on a terbium-doped yttrium-based metal-organic framework explores its use as a phosphor material for detecting toxic anions in water. This research demonstrates the environmental monitoring potential of furan-derivatives in creating sensitive detection systems for hazardous substances (Singha et al., 2019).
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-9-2-3-11(16)6-12(9)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGIJXZROCKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


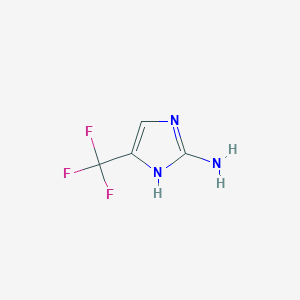
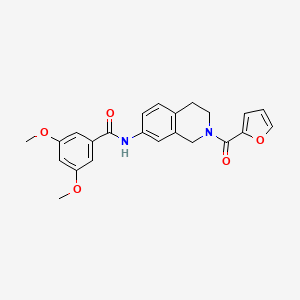
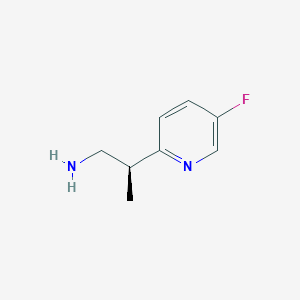
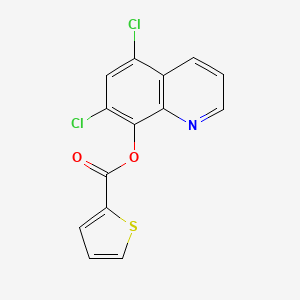
![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)
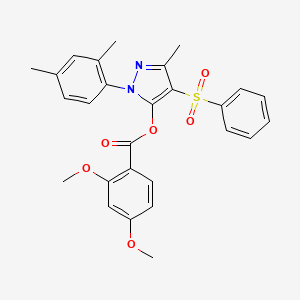
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2836068.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)

![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)
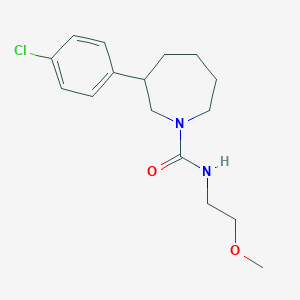
![2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2836074.png)
